molecular formula C10H5ClN2O3S B13820909 3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate CAS No. 36443-15-9

3-(Chlorosulfonyl)-2-diazonionaphthalen-1-olate

Cat. No.: B13820909
CAS No.: 36443-15-9
M. Wt: 268.68 g/mol
InChI Key: GCTNRXMQYRFTNC-UHFFFAOYSA-N
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Description

3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride: is a diazo compound that is widely used in organic synthesis and photochemistry. It is known for its ability to form reactive intermediates, making it a valuable reagent in various chemical reactions. The compound has the molecular formula C10H5ClN2O3S and a molecular weight of 268.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride typically involves the diazotization of 3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride. This process is carried out by treating the sulphonyl chloride with sodium nitrite in the presence of hydrochloric acid at low temperatures. The reaction conditions must be carefully controlled to prevent the decomposition of the diazo compound .

Industrial Production Methods: In an industrial setting, the production of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a batch reactor, and the product is purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The diazo group in 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride can undergo nucleophilic substitution reactions, where the diazo group is replaced by a nucleophile.

    Photochemical Reactions: The compound is highly reactive under UV light, leading to the formation of reactive intermediates that can participate in various photochemical reactions.

    Cycloaddition Reactions: The diazo group can also participate in cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Naphthalenes: From nucleophilic substitution.

    Reactive Intermediates: From photochemical reactions.

    Cyclic Compounds: From cycloaddition reactions.

Scientific Research Applications

Chemistry: 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is used as a reagent in organic synthesis for the preparation of various complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: The compound is used in the development of photoaffinity labels, which are used to study protein-ligand interactions. It is also used in the synthesis of biologically active compounds and pharmaceuticals .

Industry: In the industrial sector, 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of photolithographic materials for the semiconductor industry .

Mechanism of Action

The mechanism of action of 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride involves the formation of reactive intermediates upon exposure to UV light. These intermediates can then react with various substrates, leading to the formation of new chemical bonds. The diazo group is highly reactive and can participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

  • 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulphonyl chloride
  • 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride
  • 2-Diazo-1,2-dihydro-1-oxo-4-naphthalenesulfonyl chloride

Uniqueness: 3-Diazo-3,4-dihydro-4-oxonaphthalene-2-sulphonyl chloride is unique due to its specific reactivity under UV light and its ability to form a wide range of reactive intermediates. This makes it particularly valuable in photochemistry and the development of photoaffinity labels .

Properties

CAS No.

36443-15-9

Molecular Formula

C10H5ClN2O3S

Molecular Weight

268.68 g/mol

IUPAC Name

3-chlorosulfonyl-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C10H5ClN2O3S/c11-17(15,16)8-5-6-3-1-2-4-7(6)10(14)9(8)13-12/h1-5H

InChI Key

GCTNRXMQYRFTNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2[O-])[N+]#N)S(=O)(=O)Cl

Origin of Product

United States

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